molecular formula C16H13BrN4S2 B2940870 2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[d]thiazole

2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[d]thiazole

Cat. No.: B2940870
M. Wt: 405.3 g/mol
InChI Key: LNBWCHIOWCRYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[d]thiazole” is a complex organic compound that contains several heterocyclic rings, including an imidazo[1,2-a]pyrimidine ring and a benzo[d]thiazole ring. The imidazo[1,2-a]pyrimidine ring is a fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

  • Methyl (Z)-2-[(Benzyloxycarbonyl)amino]-3-dimethylaminopropenoate was used to synthesize various heterocyclic systems, including thiazolo[3,2-a]pyrimidin-5-one derivatives, demonstrating the compound's utility in creating diverse heterocyclic structures (Toplak et al., 1999).

Anti-inflammatory Applications

  • Synthesis of substituted-(1H-benzo[d]imidazol-2-yl)amino-pyrimidine derivatives showcased their in-vivo anti-inflammatory activity against carrageenan-induced paw edema in albino rats, indicating potential therapeutic applications (Prajapat & Talesara, 2016).

Antimicrobial Activity

  • Compounds synthesized using pyrimidine derivatives exhibited significant antimicrobial activity, especially against Staphylococcus aureus, highlighting their potential use in fighting bacterial infections (Seenaiah et al., 2014).

Antitumor Potential

  • Synthesized compounds, including thiazolo[3,2-a]pyrimidin derivatives, were evaluated as potential antitumor agents, showing promising results in inhibiting the growth of tumor cells (Hamama et al., 2013).

Novel Applications in Cancer Therapy

  • Novel 2-amino-5-benzylthiazole derivatives were studied for their ability to induce apoptosis in human leukemia cells, suggesting their potential use in targeted cancer therapies (Finiuk et al., 2019).

Future Directions

Given the medicinal potential of imidazo[1,2-a]pyridine analogues , there could be future research opportunities in exploring the properties and potential applications of “2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[d]thiazole”.

Properties

IUPAC Name

2-[(3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4S2/c1-9-7-10(2)21-14(17)12(19-15(21)18-9)8-22-16-20-11-5-3-4-6-13(11)23-16/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBWCHIOWCRYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=C(N12)Br)CSC3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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